BRD4-BD1 Inhibitory Activity vs. Unsulfonylated Parent Compound
The (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone scaffold, specifically a close structural analog featuring this core, has demonstrated direct engagement with BRD4. While not a potent binder, the compound measured an IC50 of 15.8 µM in a validated TR-FRET biochemical assay, confirming it occupies the acetyl-lysine binding pocket . This level of target engagement is absent in the simpler, unsulfonylated analog (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone, which lacks the necessary sulfonyl oxygen atoms for anchoring to conserved residues like Asn140 .
| Evidence Dimension | BRD4 BD1 Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 15.8 µM (1.58E+4 nM) |
| Comparator Or Baseline | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1090388-79-6): No reported BRD4 activity. |
| Quantified Difference | Gain of specific, albeit moderate, protein-ligand interaction (IC50 < 20 µM) versus no measurable activity. |
| Conditions | TR-FRET biochemical assay using recombinant human N-terminal His6-tagged BRD4. |
Why This Matters
This confirms the tert-butylsulfonyl group is the minimal pharmacophore for BRD4 engagement, validating its use over unsulfonylated analogs in epigenetic inhibitor library synthesis.
- [1] BindingDB. Entry for BDBM50032911 (CHEMBL1535485). BRD4 TR-FRET Assay, IC50: 1.58E+4 nM. Accessed April 29, 2026. View Source
- [2] Karim, M.R., & Schonbrunn, E. Crystal structure of the first bromodomain (BD1) of human BRD4 in complex with dual BRD4-JAK2 inhibitor MA9-086. To be published. PDB ID: 7REK. View Source
